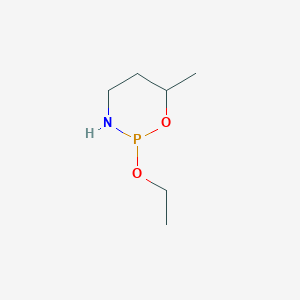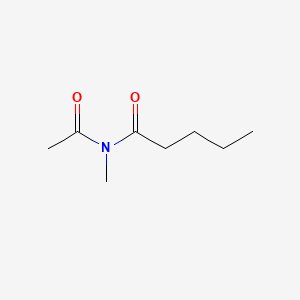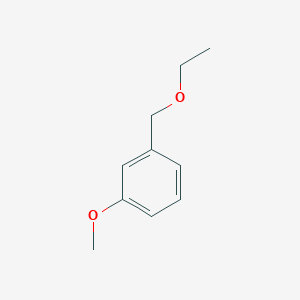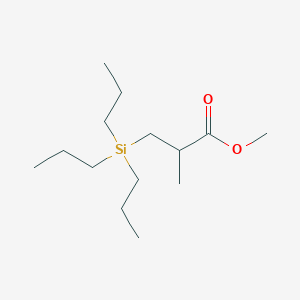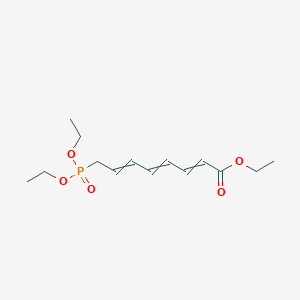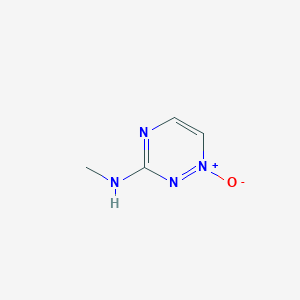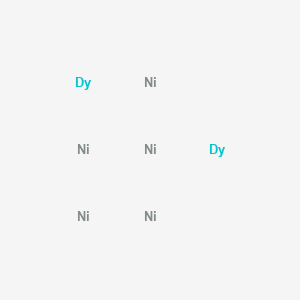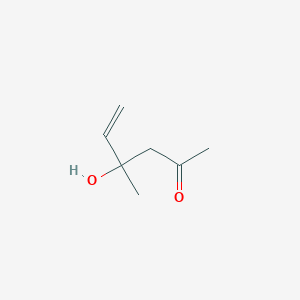
4-Hydroxy-4-methylhex-5-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-4-methylhex-5-en-2-one is an organic compound with the molecular formula C7H12O2. It is a ketone with a hydroxyl group and a double bond, making it a versatile molecule in organic synthesis and various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-4-methylhex-5-en-2-one can be achieved through several methods. One common approach involves the Claisen rearrangement of β-methylcinnamyl alcohols with 2-methoxypropene, followed by acid-catalyzed thermal rearrangement . This method provides a straightforward route to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles as laboratory-scale synthesis, with adjustments for scalability and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-4-methylhex-5-en-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methylhex-5-en-2-one or 4-methylhex-5-enoic acid.
Reduction: Formation of 4-hydroxy-4-methylhexan-2-one.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
4-Hydroxy-4-methylhex-5-en-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-4-methylhex-5-en-2-one involves its interaction with various molecular targets and pathways. The hydroxyl group and double bond allow it to participate in a range of chemical reactions, influencing its biological activity. Specific pathways and targets depend on the context of its use, such as enzyme interactions in biological systems or catalytic processes in industrial applications .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Hydroxy-4-methylhex-3-en-2-one
- 4-Hydroxy-4-methylhex-5-ynoic acid
- 4-Hydroxy-4-methylhex-3-en-5-ynoic acid
Uniqueness
4-Hydroxy-4-methylhex-5-en-2-one is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Its hydroxyl group, double bond, and ketone functionality make it a versatile compound for various applications, distinguishing it from similar compounds .
Propiedades
Número CAS |
63406-14-4 |
|---|---|
Fórmula molecular |
C7H12O2 |
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
4-hydroxy-4-methylhex-5-en-2-one |
InChI |
InChI=1S/C7H12O2/c1-4-7(3,9)5-6(2)8/h4,9H,1,5H2,2-3H3 |
Clave InChI |
KPHGYJYPXDUVLU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC(C)(C=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


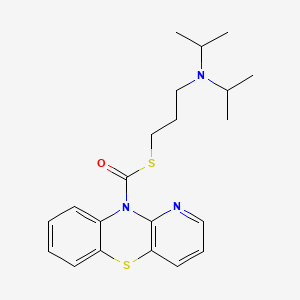
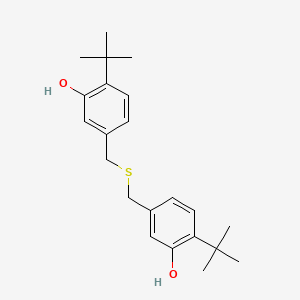
![5-Amino-2-[(4-hydroxy-3-methoxyphenyl)methyl]benzene-1-sulfonic acid](/img/structure/B14488620.png)
![5-[2-(Nonane-1-sulfonyl)propyl]-2H-1,3-benzodioxole](/img/structure/B14488624.png)
